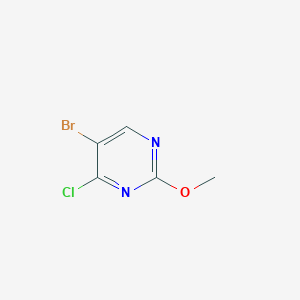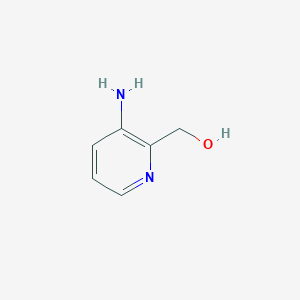
Betaine-trimethyl-d9 hydrochloride
説明
Betaine-trimethyl-d9 hydrochloride is a stable isotope-labeled chemical compound used in various research and analytical applications . It is a derivative of betaine, a naturally occurring amino acid found in foods like spinach, beets, and whole grains . This compound is a deuterated form of betaine, meaning it contains nine deuterium atoms in place of nine hydrogen atoms .
Synthesis Analysis
The synthesis of Betaine-trimethyl-d9 hydrochloride involves a neutralization reaction between sodium hydroxide solution and chloroacetic acid . When the solution temperature is reduced to between 20 and 60 DEG C, liquid trimethylamine is introduced into a reaction kettle . After stirring and full reaction, dehydration occurs, and high-purity betaine crystals are extracted using absolute methanol as an extracting agent .Molecular Structure Analysis
The molecular formula of Betaine-trimethyl-d9 hydrochloride is C5D9NO2Cl . It is a hydrochloride salt of trimethyl-d9 betaine .Physical And Chemical Properties Analysis
Betaine-trimethyl-d9 hydrochloride is a hydrochloride salt of trimethyl-d9 betaine with a molecular formula of C5D9NO2Cl . It has a melting point of 240-250°C and is soluble in water and methanol .科学的研究の応用
Metabolic Research
Betaine-trimethyl-d9 hydrochloride is primarily used in metabolic research . It serves as a tracer molecule to study the metabolism of betaine in various organisms .
Method of Application
In metabolic research, Betaine-trimethyl-d9 hydrochloride is administered to the organism under study, and its metabolic pathway is traced . The exact dosage and administration method may vary depending on the specific experiment.
Results and Outcomes
The use of Betaine-trimethyl-d9 hydrochloride in metabolic research has helped scientists understand the metabolic pathways of betaine . However, specific results, such as quantitative data or statistical analyses, are not readily available.
Transmethylation
Betaine is known to function as a vital methyl group donor in transmethylation . This process is catalyzed by betaine-homocysteine methyltransferase (BHMT), primarily occurring in the liver and kidneys .
Method of Application
In studies involving transmethylation, Betaine-trimethyl-d9 hydrochloride can be used to trace the pathway of methyl group donation . The specific experimental procedures would depend on the nature of the study.
Results and Outcomes
The use of Betaine-trimethyl-d9 hydrochloride in transmethylation research has provided insights into the role of betaine in this vital biochemical process . However, specific results, such as quantitative data or statistical analyses, are not readily available.
Extraction and Determination from Beta Vulgaris
Betaine-trimethyl-d9 hydrochloride can be used in the extraction and determination of betaine from Beta vulgaris .
Method of Application
For betaine extraction, an accelerated solvent extraction (ASE) was coupled with solid-phase extraction . For betaine determination, a separation method based on hydrophilic interaction chromatography coupled with tandem mass spectrometry was optimized .
Results and Outcomes
The total content of betaine in extracts of various parts of plants (juice, peel, root) have been determined, obtaining concentrations in the range 3000–4000 mg/L for the juice and in the range 2–5 mg/g for the pulp and for the peel . The B. vulgaris gold species exhibited a higher concentration of betaine, compared to the red variety .
Inflammation
Betaine has shown anti-inflammatory functions in numerous diseases .
Method of Application
Betaine-trimethyl-d9 hydrochloride can be used in studies investigating the anti-inflammatory properties of betaine . The specific experimental procedures would depend on the nature of the study.
Results and Outcomes
Betaine ameliorates sulfur amino acid metabolism against oxidative stress, inhibits nuclear factor-κB activity and NLRP3 inflammasome activation, regulates energy metabolism, and mitigates endoplasmic reticulum stress and apoptosis . However, specific results, such as quantitative data or statistical analyses, are not readily available.
Cardiovascular Research
Betaine-trimethyl-d9 hydrochloride has been used in cardiovascular research . It’s used as a tracer molecule to study the effects of betaine supplementation on cardiovascular disease (CVD) markers .
Method of Application
In cardiovascular research, Betaine-trimethyl-d9 hydrochloride is administered to the organism under study, and its effects on CVD markers are traced . The exact dosage and administration method may vary depending on the specific experiment.
Results and Outcomes
The use of Betaine-trimethyl-d9 hydrochloride in cardiovascular research has helped scientists understand the effects of betaine supplementation on CVD markers . However, specific results, such as quantitative data or statistical analyses, are not readily available.
Liver Disease Research
Betaine-trimethyl-d9 hydrochloride has been used in liver disease research . It’s used as a tracer molecule to study the effects of betaine on liver diseases such as non-alcoholic fatty liver disease (NAFLD) and alcoholic liver disease .
Method of Application
In liver disease research, Betaine-trimethyl-d9 hydrochloride is administered to the organism under study, and its effects on liver diseases are traced . The exact dosage and administration method may vary depending on the specific experiment.
Results and Outcomes
The use of Betaine-trimethyl-d9 hydrochloride in liver disease research has helped scientists understand the effects of betaine on liver diseases . For instance, betaine supplementation has been found to halt and even reverse the progression of liver function disruption .
将来の方向性
Betaine-trimethyl-d9 hydrochloride is an important chemical tool used in various research and analytical applications . Its stable isotope-labeled structure makes it a valuable tracer molecule, and its safety and non-toxicity make it a reliable and effective research tool . Future research may continue to explore its potential applications in metabolic research and proteomics studies.
特性
IUPAC Name |
2-[tris(trideuteriomethyl)azaniumyl]acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c1-6(2,3)4-5(7)8;/h4H2,1-3H3;1H/i1D3,2D3,3D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPSCVCBEOCPJZ-KYRNGWDOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC(=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](CC(=O)[O-])(C([2H])([2H])[2H])C([2H])([2H])[2H].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584152 | |
| Record name | {Tris[(~2~H_3_)methyl]azaniumyl}acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Betaine-trimethyl-d9 hydrochloride | |
CAS RN |
285979-85-3 | |
| Record name | {Tris[(~2~H_3_)methyl]azaniumyl}acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one](/img/structure/B1284171.png)
![3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B1284172.png)

![2-Azaspiro[3.5]nonane](/img/structure/B1284174.png)






